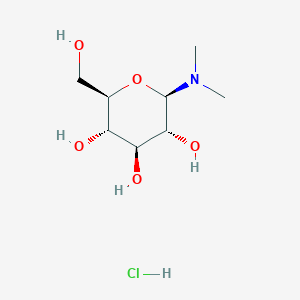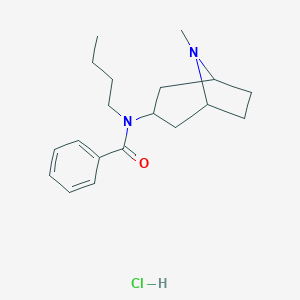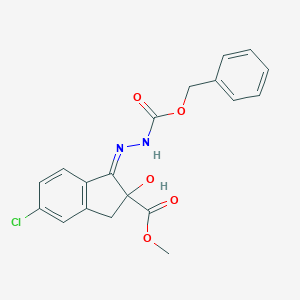
Methyl (3Z)-6-chloro-2-hydroxy-3-(phenylmethoxycarbonylhydrazinylidene)-1H-indene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (3Z)-6-chloro-2-hydroxy-3-(phenylmethoxycarbonylhydrazinylidene)-1H-indene-2-carboxylate is a synthetic compound that has gained significant attention in the field of medicinal chemistry. It belongs to the class of indene carboxylates, which have been extensively studied for their potential therapeutic applications.
Wirkmechanismus
The exact mechanism of action of Methyl (Methyl (3Z)-6-chloro-2-hydroxy-3-(phenylmethoxycarbonylhydrazinylidene)-1H-indene-2-carboxylate)-6-chloro-2-hydroxy-3-(phenylmethoxycarbonylhydrazinylidene)-1H-indene-2-carboxylate is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes involved in the inflammatory response and tumor growth. It may also modulate the expression of certain genes involved in cell proliferation and apoptosis.
Biochemical and Physiological Effects:
Methyl (Methyl (3Z)-6-chloro-2-hydroxy-3-(phenylmethoxycarbonylhydrazinylidene)-1H-indene-2-carboxylate)-6-chloro-2-hydroxy-3-(phenylmethoxycarbonylhydrazinylidene)-1H-indene-2-carboxylate has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the expression of COX-2 and iNOS. It has also been shown to induce apoptosis in cancer cells and to inhibit angiogenesis.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl (Methyl (3Z)-6-chloro-2-hydroxy-3-(phenylmethoxycarbonylhydrazinylidene)-1H-indene-2-carboxylate)-6-chloro-2-hydroxy-3-(phenylmethoxycarbonylhydrazinylidene)-1H-indene-2-carboxylate has several advantages for lab experiments. It is easy to synthesize and has low toxicity. However, it has limited solubility in water, which can make it difficult to use in certain experiments. It also has a relatively short half-life, which can limit its effectiveness in vivo.
Zukünftige Richtungen
There are several future directions for the study of Methyl (Methyl (3Z)-6-chloro-2-hydroxy-3-(phenylmethoxycarbonylhydrazinylidene)-1H-indene-2-carboxylate)-6-chloro-2-hydroxy-3-(phenylmethoxycarbonylhydrazinylidene)-1H-indene-2-carboxylate. One potential direction is to investigate its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its potential use in combination with other drugs for the treatment of cancer. Finally, further studies are needed to fully understand the mechanism of action of this compound and to optimize its effectiveness in vivo.
Conclusion:
In conclusion, Methyl (Methyl (3Z)-6-chloro-2-hydroxy-3-(phenylmethoxycarbonylhydrazinylidene)-1H-indene-2-carboxylate)-6-chloro-2-hydroxy-3-(phenylmethoxycarbonylhydrazinylidene)-1H-indene-2-carboxylate is a synthetic compound with potential therapeutic applications. It exhibits anti-inflammatory, anti-tumor, and anti-angiogenic properties and has been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Further studies are needed to fully understand its mechanism of action and to optimize its effectiveness in vivo.
Synthesemethoden
The synthesis of Methyl (Methyl (3Z)-6-chloro-2-hydroxy-3-(phenylmethoxycarbonylhydrazinylidene)-1H-indene-2-carboxylate)-6-chloro-2-hydroxy-3-(phenylmethoxycarbonylhydrazinylidene)-1H-indene-2-carboxylate involves the reaction of 6-chloroindan-1-one with phenylhydrazine in the presence of sodium acetate and acetic acid to form 6-chloro-2-phenylhydrazinylideneindan-1-one. This intermediate is then reacted with methyl chloroformate and triethylamine to yield the final product.
Wissenschaftliche Forschungsanwendungen
Methyl (Methyl (3Z)-6-chloro-2-hydroxy-3-(phenylmethoxycarbonylhydrazinylidene)-1H-indene-2-carboxylate)-6-chloro-2-hydroxy-3-(phenylmethoxycarbonylhydrazinylidene)-1H-indene-2-carboxylate has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic properties. It has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Eigenschaften
CAS-Nummer |
173903-19-0 |
|---|---|
Produktname |
Methyl (3Z)-6-chloro-2-hydroxy-3-(phenylmethoxycarbonylhydrazinylidene)-1H-indene-2-carboxylate |
Molekularformel |
C19H17ClN2O5 |
Molekulargewicht |
388.8 g/mol |
IUPAC-Name |
methyl (3Z)-6-chloro-2-hydroxy-3-(phenylmethoxycarbonylhydrazinylidene)-1H-indene-2-carboxylate |
InChI |
InChI=1S/C19H17ClN2O5/c1-26-17(23)19(25)10-13-9-14(20)7-8-15(13)16(19)21-22-18(24)27-11-12-5-3-2-4-6-12/h2-9,25H,10-11H2,1H3,(H,22,24)/b21-16- |
InChI-Schlüssel |
GEUBGTOIEWOVIG-PGMHBOJBSA-N |
Isomerische SMILES |
COC(=O)C\1(CC2=C(/C1=N/NC(=O)OCC3=CC=CC=C3)C=CC(=C2)Cl)O |
SMILES |
COC(=O)C1(CC2=C(C1=NNC(=O)OCC3=CC=CC=C3)C=CC(=C2)Cl)O |
Kanonische SMILES |
COC(=O)C1(CC2=C(C1=NNC(=O)OCC3=CC=CC=C3)C=CC(=C2)Cl)O |
Synonyme |
Hydrazinecarboxylic acid, (5-chloro-2,3-dihydro-2-hydroxy-2-(methoxyca rbonyl)-1H-inden-1-ylidene)-, phenylmethyl ester, (Z)-(+)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(4-Fluorophenyl)formamido]-3-phenylpropanoic acid](/img/structure/B221677.png)
![1-({8-[(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl]dibenzo[b,d]furan-2-yl}methyl)-1H-indole-2,3-dione](/img/structure/B221681.png)

![(4E)-2-(1,3-benzothiazol-2-yl)-4-[(cyclohexylamino)methylidene]-5-(trifluoromethyl)pyrazol-3-one](/img/structure/B221687.png)

![(8E)-8-[[2-(Dibutylamino)-4-phenyl-1,3-thiazol-5-yl]imino]-2-heptan-3-yl-7-methyl-5-oxo-[1,2,4]triazolo[1,5-a]pyridine-6-carbonitrile](/img/structure/B221695.png)
![N-(3,5-dimethylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B221705.png)
![4-tert-butyl-N-(3-{[(4-fluorophenyl)carbonyl]amino}phenyl)benzamide](/img/structure/B221706.png)
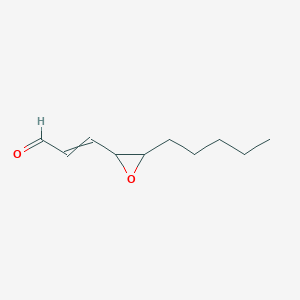
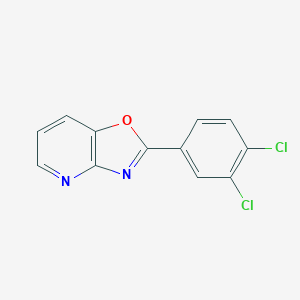
![2-(3-Bromophenyl)oxazolo[4,5-b]pyridine](/img/structure/B221729.png)
